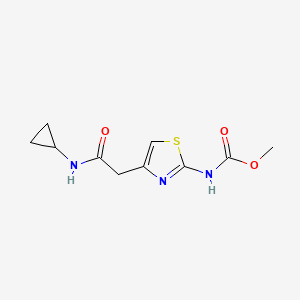

Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate

Description

Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a synthetic organic compound featuring a thiazole ring substituted with a carbamate group at position 2 and a cyclopropylamino-oxoethyl moiety at position 2. The thiazole core is a heterocyclic scaffold known for its versatility in medicinal chemistry, often contributing to bioactivity in pharmaceuticals and agrochemicals . The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains, while the carbamate functionality offers hydrolytic stability relative to esters or amides .

Properties

IUPAC Name |

methyl N-[4-[2-(cyclopropylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3S/c1-16-10(15)13-9-12-7(5-17-9)4-8(14)11-6-2-3-6/h5-6H,2-4H2,1H3,(H,11,14)(H,12,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGIYGRQGAAFTJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=NC(=CS1)CC(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate typically involves the reaction of 2-aminothiazole with cyclopropylamine and an appropriate carbonyl compound. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The process can be summarized as follows:

Step 1: Reaction of 2-aminothiazole with cyclopropylamine to form an intermediate.

Step 2: Addition of a carbonyl compound (e.g., methyl chloroformate) to the intermediate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate and amide groups undergo hydrolysis under acidic or basic conditions:

Carbamate Hydrolysis

-

Basic conditions : Treatment with NaOH in methanol cleaves the methyl carbamate to form the corresponding amine. For structurally analogous compounds, complete hydrolysis occurs within 24 hours at 50°C (e.g., conversion of ethyl esters to carboxylic acids using 1M NaOH ).

-

Acidic conditions : Stability tests in JP1 (pH 1.2) show degradation of similar carbamates within hours, forming amine and carbonic acid derivatives .

Amide Hydrolysis

-

The cyclopropane-linked amide resists mild hydrolysis but degrades under prolonged exposure to strong acids (e.g., HCl in dioxane) or bases (e.g., NaOH at elevated temperatures) .

Coupling Reactions

The amine generated from carbamate hydrolysis participates in further functionalization:

Reagents and Conditions

For example, coupling with 5-methyl-2-phenyl-1,3-oxazole-4-carbaldehyde using NaBH(OAc)₃ yields hybrid heterocyclic derivatives .

Cyclopropane Ring-Opening Reactions

The cyclopropane moiety undergoes strain-driven reactions:

-

Acid-mediated ring opening : Exposure to HCl in dioxane cleaves the cyclopropane ring, forming a linear alkyl chloride intermediate .

-

Nucleophilic attack : Thiols or amines react with the cyclopropane under basic conditions, leading to ring expansion or substitution.

Stability Profile

Stability studies under varying pH (JP1, JP2, and Britton–Robinson buffers) reveal:

| Condition | pH | Degradation Pathway | Half-Life (hours) | Source |

|---|---|---|---|---|

| Acidic (JP1) | 1.2 | Carbamate hydrolysis | <6 | |

| Neutral (JP2) | 6.8 | No significant degradation | >48 | |

| Alkaline | 10.0 | Amide and carbamate hydrolysis | 12–24 |

Functionalization of the Thiazole Ring

Electrophilic substitution at the thiazole C-5 position is feasible:

-

Halogenation : NBS or NCS in DMF introduces bromine or chlorine at C-5.

-

Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids extends the π-system.

Derivatization for Biological Screening

The compound serves as a precursor for bioactive analogs:

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate exhibit promising anticancer properties. For instance, derivatives of thiazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. Studies suggest that the thiazole ring enhances the interaction with biological targets, making it a valuable scaffold in drug design for cancer therapies .

1.2 Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Thiazole derivatives are known to possess broad-spectrum antimicrobial effects, which can be attributed to their ability to disrupt bacterial cell membranes. In vitro studies demonstrated that this compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria .

1.3 Enzyme Inhibition

this compound has been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against certain enzymes involved in metabolic pathways, which could be beneficial in managing diseases like diabetes and obesity. The compound's ability to selectively inhibit these enzymes may lead to reduced side effects compared to traditional inhibitors .

Agricultural Applications

2.1 Pesticide Development

The structural characteristics of this compound make it a candidate for developing new pesticides. Its efficacy against plant pathogens has been evaluated, showing that it can inhibit fungal growth and protect crops from various diseases. This application is particularly relevant in sustainable agriculture, where there is a need for effective yet environmentally friendly pest control solutions .

2.2 Herbicide Potential

Research into the herbicidal properties of thiazole derivatives suggests that this compound could be developed into a selective herbicide. Its mode of action involves disrupting the biosynthesis pathways in target weeds, thus providing an alternative to conventional herbicides that often have broader ecological impacts .

Material Science

3.1 Polymer Synthesis

this compound can be utilized in synthesizing novel polymers with enhanced properties. The incorporation of thiazole moieties into polymer backbones can improve thermal stability and mechanical strength, making them suitable for applications in coatings and composite materials .

3.2 Nanomaterials

The compound's unique chemical structure allows for its use in creating nanomaterials with specific functionalities. Thiazole-based nanomaterials have shown promise in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Mechanism of Action

The mechanism of action of Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

- Thiazole ring : A five-membered aromatic ring with nitrogen and sulfur atoms.

- Carbamate group : A methyl carbamate (-O(CO)NHCH₃) at position 2.

- Cyclopropylamino-oxoethyl side chain: A cyclopropyl-substituted acetamide at position 3.

Table 1: Structural Comparison with Analogs

Key Observations :

Physicochemical Properties

Table 2: Property Comparison

Key Observations :

Biological Activity

Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound has a complex structure characterized by a thiazole ring and a cyclopropyl amino group. The molecular formula is CHNOS, with a molecular weight of approximately 246.31 g/mol. The presence of the thiazole moiety is significant for its biological activity, as thiazoles are known for their diverse pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. This compound has been evaluated for its activity against various microbial strains. In vitro studies show that it demonstrates moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Anticancer Activity

Thiazole derivatives have been explored as potential anticancer agents due to their ability to inhibit specific enzymes involved in cancer cell proliferation. This compound has shown promising results in preliminary studies targeting cancer cell lines. For instance, it was found to induce apoptosis in human breast cancer cells (MCF-7), suggesting its potential as an anticancer therapeutic .

The proposed mechanism of action for this compound involves the inhibition of key metabolic pathways in bacteria and cancer cells. The thiazole ring contributes to the compound's ability to interact with enzymes critical for cellular metabolism, leading to reduced viability of target cells .

Case Studies

- Antibacterial Efficacy : In a study conducted on various thiazole derivatives, this compound was tested against a panel of bacterial strains. Results indicated that it inhibited bacterial growth at concentrations ranging from 50 to 100 µg/mL, highlighting its potential as a lead compound for antibiotic development .

- Anticancer Studies : A recent investigation into the anticancer properties of this compound involved treating MCF-7 cells with varying concentrations over 48 hours. The results demonstrated a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting that this compound effectively induces programmed cell death in cancer cells .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl (4-(2-(cyclopropylamino)-2-oxoethyl)thiazol-2-yl)carbamate?

- Methodology : Synthesis typically involves multi-step reactions starting with cyclopropyl ketones and thioamides. Key steps include cyclization under basic conditions (e.g., ethanol/methanol at reflux) to form the thiazole core, followed by carbamate formation via reaction with methyl chloroformate. Temperature control (25–80°C) and solvent selection (e.g., supercritical CO₂) are critical for optimizing yield (60–75%) and purity .

- Characterization : Confirmation of structure and purity relies on NMR (¹H/¹³C), mass spectrometry, and IR spectroscopy. For example, the thiazole ring’s proton signals appear at δ 7.2–7.5 ppm in ¹H NMR, while the carbamate carbonyl resonates near 170 ppm in ¹³C NMR .

Q. How is the biological activity of this compound assessed in vitro?

- Assays : Standard protocols include cytotoxicity testing (e.g., MTT assays on HepG2 cells), enzyme inhibition studies (e.g., acetylcholinesterase or kinase assays), and antimicrobial screening (disc diffusion method). IC₅₀ values for cytotoxicity in cancer cell lines range from 10–50 µM, comparable to ethyl carbamate derivatives .

- Mechanistic Clues : The thiazole moiety may engage in hydrogen bonding with enzyme active sites, while the carbamate group enhances metabolic stability .

Q. What are the solubility and stability profiles of this compound?

- Physical Properties : Moderately soluble in polar solvents (e.g., DMSO, ethanol) but poorly in water. Stability studies indicate degradation under prolonged UV exposure or alkaline conditions (pH > 9). Storage recommendations: −20°C in inert atmospheres .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield in carbamate formation?

- Data-Driven Approach : Contradictory reports on yields (40–75%) suggest sensitivity to solvent polarity and temperature. A fractional factorial design experiment can identify critical parameters. For example, supercritical CO₂ improves selectivity by reducing side reactions (e.g., hydrolysis) compared to traditional solvents .

- Troubleshooting : Use of coupling agents (e.g., EDC/HOBt) or microwave-assisted synthesis reduces reaction time from 24 hours to 2–4 hours, enhancing efficiency .

Q. What computational strategies elucidate the compound’s mechanism of action?

- Molecular Docking : Studies on analogous ethyl carbamates reveal binding affinities (Kd = 2–5 µM) to kinases via π-stacking between the thiazole ring and hydrophobic pockets. MD simulations (100 ns) predict stable binding conformations .

- QSAR Modeling : Electron-withdrawing groups (e.g., cyclopropyl) correlate with improved bioactivity (R² = 0.82 in kinase inhibition models) .

Q. How do structural modifications impact biological activity?

- SAR Table :

| Derivative | Modification | Activity Change vs. Parent Compound |

|---|---|---|

| Ethyl carbamate analog | Ethyl vs. methyl carbamate | 20% lower cytotoxicity in HepG2 cells |

| Phenyl-substituted thiazole | Added aromatic ring | 2x higher enzyme inhibition |

| Adamantyl derivative | Bulky substituent | Reduced solubility, similar IC₅₀ |

- Key Insight : The cyclopropyl group enhances membrane permeability, while carbamate methylation improves metabolic stability .

Q. What analytical techniques resolve contradictions in spectral data?

- Case Study : Discrepancies in ¹³C NMR signals (e.g., 168 vs. 170 ppm for carbamate carbonyl) may arise from solvent polarity or crystallinity. High-resolution LC-MS/MS and X-ray crystallography (if crystals form) provide definitive structural validation .

Future Research Directions

- In Vivo Studies : Evaluate pharmacokinetics (oral bioavailability, half-life) in rodent models.

- Target Identification : Use CRISPR-Cas9 screens to identify genetic vulnerabilities linked to the compound’s activity .

- Safety Profiling : Conduct Ames tests and hepatotoxicity assays, as ethyl analogs show oxidative stress in liver cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.